molecular formula C4H12ClN3O B1266566 2-(Dimethylamino)acetohydrazide hydrochloride CAS No. 539-64-0

2-(Dimethylamino)acetohydrazide hydrochloride

Cat. No.: B1266566
CAS No.: 539-64-0
M. Wt: 153.61 g/mol
InChI Key: OBXBQDQBTXIDCA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)acetohydrazide hydrochloride is a chemical compound with the molecular formula C4H12ClN3O. It is known for its potential biological properties and applications in various fields of research and industry. This compound is often used as an intermediate in organic synthesis and has gained attention due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)acetohydrazide hydrochloride typically involves the reaction of an imine with a trifluoromethyl group, which binds to a lanthanide ion . This interaction leads to the formation of a prodrug that is hydrolyzed in vivo to release the active molecule. The synthetic route can be summarized as follows:

    Formation of Imine: The initial step involves the formation of an imine by reacting a primary amine with an aldehyde or ketone.

    Reaction with Trifluoromethyl Group: The imine is then reacted with a trifluoromethyl group, which binds to the lanthanide ion.

    Hydrolysis: The resulting compound is hydrolyzed to release the active molecule, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)acetohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(Dimethylamino)acetohydrazide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a prodrug for targeted therapies.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)acetohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to lanthanide ions, forming a prodrug that is hydrolyzed in vivo to release the active molecule . This interaction can modulate various biological processes and pathways, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl imidothiocarbamate dihydrochloride
  • 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride
  • 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Uniqueness

2-(Dimethylamino)acetohydrazide hydrochloride is unique due to its specific chemical structure and reactivity. It has distinct properties that make it suitable for various applications in research and industry, setting it apart from similar compounds .

Properties

IUPAC Name

2-(dimethylamino)acetohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.ClH/c1-7(2)3-4(8)6-5;/h3,5H2,1-2H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXBQDQBTXIDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060234
Record name Glycine, N,N-dimethyl-, hydrazide, monohydrochloride
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-64-0
Record name Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N-Dimethylglycine hydrazide hydrochloride
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Record name Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1)
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Record name Glycine, N,N-dimethyl-, hydrazide, monohydrochloride
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Record name N,N-dimethylaminoacetohydrazide monohydrochloride
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Record name N,N-DIMETHYLGLYCINE HYDRAZIDE HYDROCHLORIDE
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